

Comparative Efficacy of SIRT2 Inhibitors: A Guide for Researchers

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Compound of Interest		
Compound Name:	Sirt2-IN-12	
Cat. No.:	B15138587	Get Quote

Absence of Data on **Sirt2-IN-12**: Extensive searches for a SIRT2 inhibitor specifically named "**Sirt2-IN-12**" have not yielded any publicly available data. This suggests that the compound may be proprietary, in early-stage development and not yet published, or the name may be a misnomer. This guide will therefore focus on a comparative analysis of other well-characterized and commercially available SIRT2 inhibitors to provide a valuable resource for researchers in the field.

This guide provides a detailed comparison of the efficacy of prominent SIRT2 inhibitors, including AGK2, AK7, SirReal2, and Tenovin-6. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key cellular pathways.

Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity

The inhibitory potency (IC50) and selectivity against other sirtuin isoforms are critical parameters for evaluating SIRT2 inhibitors. The following table summarizes the in vitro IC50 values for several common SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear comparison of their potency and selectivity.



Inhibitor	SIRT1 IC50 (µM)	SIRT2 IC50 (µM)	SIRT3 IC50 (µM)	Selectivity for SIRT2	Key Findings
AGK2	30[1]	3.5[1]	91[1]	Selective	Shows selectivity for SIRT2 over SIRT1 and SIRT3.[1]
AK7	-	15.5	-	Selective	A brain- permeable SIRT2 inhibitor.
SirReal2	>100	0.14[2][3]	>100	Highly Selective	A potent and highly selective SIRT2 inhibitor.[2][3]
Tenovin-6	~26[4]	9 - 10[4]	67	Non-selective	Inhibits both SIRT1 and SIRT2 with similar potency.[4]
TM (Thiomyristoy I)	98	0.028 - 0.038[4]	>200	Highly Selective	A potent and specific SIRT2 inhibitor.[4]
AEM1	118.4[5]	18.5[5]	-	Selective	Shows selective inhibition of SIRT2 over SIRT1.[5]
AEM2	-	3.8[5]	-	Selective	A selective SIRT2 inhibitor.[5]



Comparison of Cellular and In Vivo Efficacy

The ultimate measure of an inhibitor's utility lies in its performance in cellular and in vivo models. The following table summarizes the observed effects of various SIRT2 inhibitors in different experimental systems.



Inhibitor	Experimental System	Observed Effects	Reference
AGK2	Breast Cancer Cells	Inhibited cell viability and proliferation.[6]	[6]
Microglial BV2 cells	Increased PAR signals, decreased intracellular ATP, and induced apoptosis and necrosis.[1]	[1]	
Mouse model of sepsis	Reduced mortality and cytokine levels.[1]	[1]	
AK7	Mouse models of Huntington's Disease	Improved motor function, extended survival, and reduced brain atrophy.[5][7]	[5][7]
Mouse model of Parkinson's Disease	Ameliorated alphasynuclein toxicity and prevented dopamine depletion.[8]	[8]	
Mouse model of COPD	Restrained airway inflammation and oxidative damage.		<u>-</u>
SirReal2	HeLa cells	Induced tubulin hyperacetylation and destabilization of BubR1.[2]	[2]
Acute Myeloid Leukemia cells	In combination with VS-5584, suppressed tumor growth and extended survival in a mouse xenograft model.[2]	[2]	

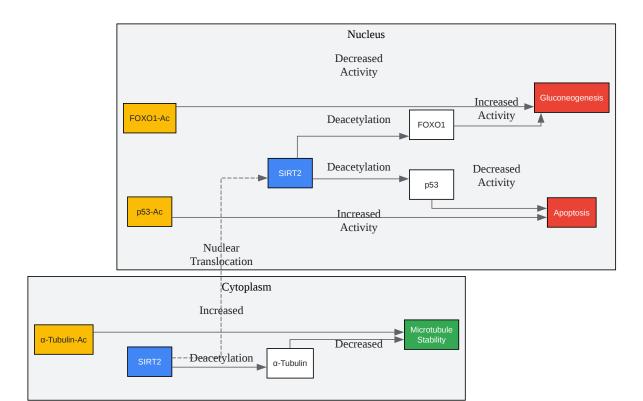


Tenovin-6	Cancer cell lines	Showed cytotoxicity in cancer cell lines.[4]	[4]
Melanoma xenografts	Demonstrated antitumor activity.		
TM	Cancer cell lines	Exhibited broad anticancer effects and promoted the degradation of c-Myc. [4]	[4]

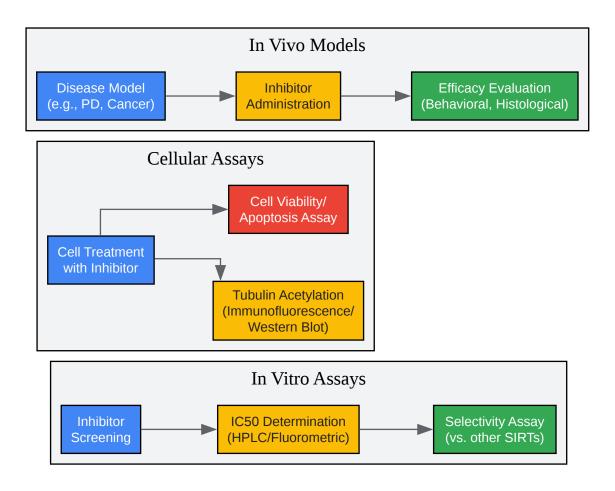
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.









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